Cas no 1807112-56-6 (2-Bromomethyl-3-hydroxy-4-methylpyridine)

2-Bromomethyl-3-hydroxy-4-methylpyridine is a versatile heterocyclic compound featuring a bromomethyl substituent at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The bromomethyl group offers reactivity for nucleophilic substitution, enabling further functionalization, while the hydroxyl group provides a site for derivatization or coordination. Its stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthetic routes. The compound is commonly employed in the development of biologically active molecules, including potential drug candidates and specialty chemicals.
2-Bromomethyl-3-hydroxy-4-methylpyridine structure
1807112-56-6 structure
商品名:2-Bromomethyl-3-hydroxy-4-methylpyridine
CAS番号:1807112-56-6
MF:C7H8BrNO
メガワット:202.04852104187
CID:4901659

2-Bromomethyl-3-hydroxy-4-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromomethyl-3-hydroxy-4-methylpyridine
    • インチ: 1S/C7H8BrNO/c1-5-2-3-9-6(4-8)7(5)10/h2-3,10H,4H2,1H3
    • InChIKey: ICFVXQOXXKNETO-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C)C=CN=1)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 33.1

2-Bromomethyl-3-hydroxy-4-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029011833-1g
2-Bromomethyl-3-hydroxy-4-methylpyridine
1807112-56-6 95%
1g
$3,155.55 2022-03-31
Alichem
A029011833-250mg
2-Bromomethyl-3-hydroxy-4-methylpyridine
1807112-56-6 95%
250mg
$940.80 2022-03-31

2-Bromomethyl-3-hydroxy-4-methylpyridine 関連文献

2-Bromomethyl-3-hydroxy-4-methylpyridineに関する追加情報

2-Bromomethyl-3-hydroxy-4-methylpyridine (CAS No. 1807112-56-6): A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

The compound 2-Bromomethyl-3-hydroxy-4-methylpyridine (CAS No. 1807112-56-6) is a highly specialized pyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and broad applications in pharmaceutical intermediates and organic synthesis. This molecule features a bromomethyl group at the 2-position and a hydroxy group at the 3-position of the 4-methylpyridine ring, making it a valuable building block for the development of complex molecules.

In the context of drug discovery, 2-Bromomethyl-3-hydroxy-4-methylpyridine serves as a critical intermediate for the synthesis of bioactive compounds. Its reactive bromomethyl moiety allows for facile functionalization, enabling chemists to introduce diverse substituents for structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design and high-throughput screening have further highlighted the importance of such intermediates, as they accelerate the discovery of novel therapeutics targeting neurological disorders and metabolic diseases.

From a chemical synthesis perspective, this compound is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to its compatibility with palladium catalysts. Researchers are increasingly exploring its use in green chemistry applications, aligning with the global push for sustainable synthesis methods. A common question in organic chemistry forums revolves around optimizing the yield of reactions involving 2-Bromomethyl-3-hydroxy-4-methylpyridine, reflecting its practical significance in laboratories worldwide.

The pharmacological potential of derivatives stemming from this compound is another hot topic. For instance, its structural motif is found in kinase inhibitors, a class of drugs dominating cancer research. Searches for "pyridine-based drug candidates 2024" often lead to discussions about this intermediate's role in developing next-generation therapies. Its hydrogen-bonding capacity, attributed to the hydroxyl group, also makes it a candidate for designing metal-chelating agents used in diagnostic imaging.

Analytical chemists frequently discuss the HPLC purification and NMR characterization of CAS 1807112-56-6, as its polarity requires specialized separation techniques. Recent advancements in chromatography have improved the isolation of high-purity batches, addressing a key concern in quality control for pharmaceutical manufacturers. The compound's stability under various pH conditions is another frequently searched topic, particularly for researchers working on prodrug formulations.

In material science, the 2-Bromomethyl-3-hydroxy-4-methylpyridine structure has shown promise in creating functionalized polymers with tailored properties. Its ability to participate in click chemistry reactions makes it valuable for developing smart materials used in drug delivery systems. This interdisciplinary application bridges medicinal chemistry and nanotechnology, two fields experiencing exponential growth according to recent scientific literature analyses.

The synthesis scale-up of 1807112-56-6 remains a technical challenge frequently addressed in process chemistry circles. Optimizing the bromination step while minimizing byproducts requires careful control of reaction parameters—a subject of numerous patent applications in recent years. Environmental considerations have also led to innovations in waste reduction during production, responding to stricter industrial regulations worldwide.

As the demand for custom synthesis services grows, 2-Bromomethyl-3-hydroxy-4-methylpyridine continues to be a requested compound from contract research organizations (CROs). Its versatility supports multiple lead optimization strategies in parallel, a necessity in today's fast-paced drug development pipelines. The compound's structure-property relationships are also being studied through computational methods, including molecular docking simulations that predict biological activity.

Looking ahead, the scientific community anticipates expanded applications of this multifunctional pyridine derivative, particularly in precision medicine and theranostic approaches. Its balanced lipophilicity profile and hydrogen bond donor/acceptor characteristics make it an attractive scaffold for addressing current challenges in drug bioavailability and blood-brain barrier penetration—topics generating substantial discussion in medicinal chemistry conferences.

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